molecular formula CH3Br2PS B14727470 Phosphonothioic dibromide, methyl- CAS No. 5827-24-7

Phosphonothioic dibromide, methyl-

Cat. No.: B14727470
CAS No.: 5827-24-7
M. Wt: 237.88 g/mol
InChI Key: DREOBYPUJKXERI-UHFFFAOYSA-N
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Description

Phosphonothioic dibromide, methyl- (hypothetical structure: CH₃P(S)Br₂) is a theoretical organophosphorus compound belonging to the phosphonothioic acid derivative family. These compounds are characterized by a central phosphorus atom bonded to a methyl group, a sulfur atom, and two halogen substituents (Br or Cl).

Properties

CAS No.

5827-24-7

Molecular Formula

CH3Br2PS

Molecular Weight

237.88 g/mol

IUPAC Name

dibromo-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/CH3Br2PS/c1-4(2,3)5/h1H3

InChI Key

DREOBYPUJKXERI-UHFFFAOYSA-N

Canonical SMILES

CP(=S)(Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of phosphonothioic dibromide, methyl- typically involves the reaction of methylphosphonothioic dichloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Phosphonothioic dibromide, methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert it into lower oxidation states.

    Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Phosphonothioic dibromide, methyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphonothioic dibromide, methyl- exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between phosphonothioic dibromide, methyl- and related compounds:

Compound Name CAS Number Molecular Formula Substituents Key Features
Phosphonothioic dibromide, methyl- Not explicitly listed CH₃P(S)Br₂ Methyl, sulfur, two bromines Hypothetical structure; high reactivity expected
Methyl phosphonothioic dichloride 676-99-3 CH₃P(S)Cl₂ Methyl, sulfur, two chlorines Known chemical weapon precursor; reacts violently with water
Phosphonothioic acid, methyl-, O-ethyl S-(1-methylethyl) ester 57207-30-4 C₆H₁₅O₂PS Methyl, sulfur, ester groups Ester derivative; lower volatility compared to halides
Phosphonothioic dichloride, [(dichlorophosphino)methyl]- 63366-50-7 C₃H₆Cl₄PS Chlorinated methyl groups Higher chlorine content; potential for polymerization

Reactivity and Hazards

  • Halogen Influence: Bromine substituents in phosphonothioic dibromide, methyl- are expected to confer greater electrophilicity compared to chlorine in methyl phosphonothioic dichloride. This would enhance its reactivity in nucleophilic substitution reactions but also increase instability and decomposition risks .
  • Ester Derivatives : Compounds like the O-ethyl S-(1-methylethyl) ester (CAS 57207-30-4) exhibit reduced reactivity due to the presence of stable ester groups, making them less hazardous than halogenated analogs .
  • Safety Profiles: Methyl phosphonothioic dichloride is classified as a chemical weapon precursor, with hazards including violent reactions with water and toxicity.

Notes and Limitations

  • Data Gaps: Direct experimental data for phosphonothioic dibromide, methyl- are absent in the provided evidence. Comparisons are inferred from structurally similar compounds.
  • Research Needs: Further studies are required to confirm the synthesis, stability, and applications of phosphonothioic dibromide, methyl- in industrial or biological contexts.

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